1-cyclohexyl-3-methylimidazolidine-2,4-dione
Overview
Description
1-cyclohexyl-3-methylimidazolidine-2,4-dione is a heterocyclic compound with a unique structure that includes a cyclohexyl group and a methyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclohexyl-3-methylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction pathways but are optimized for higher yields and efficiency. The use of automated systems and advanced catalysts can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazolidines .
Scientific Research Applications
1-cyclohexyl-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through binding to voltage-gated sodium channels, thereby modulating neuronal excitability . The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazolidine-2,4-dione: Similar in structure but lacks the cyclohexyl group.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of the nitrogen in the imidazolidine ring.
Pyrrolidine-2,3-dione: A related compound with a different ring structure.
Uniqueness
1-cyclohexyl-3-methylimidazolidine-2,4-dione is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
1-cyclohexyl-3-methylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHFSGBFULTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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